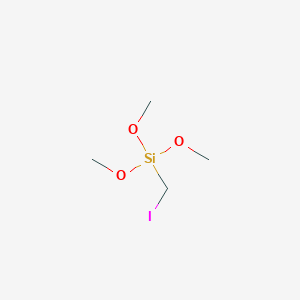

(Iodomethyl)(trimethoxy)silane

Description

Contextualization within Modern Organosilicon Chemistry and Materials Science

Organosilanes are a class of silicon-based compounds that serve as a bridge between the organic and inorganic worlds. garzantispecialties.com They are integral to materials science for their ability to function as coupling agents, adhesion promoters, and surface modifiers. garzantispecialties.comzmsilane.com Organosilanes typically possess two different types of reactive groups on the silicon atom, which allows them to form stable bonds with both organic polymers and inorganic substrates. garzantispecialties.com

Within this broad class of compounds, (Iodomethyl)(trimethoxy)silane stands out due to its specific combination of reactive functionalities. The trimethoxysilyl group is readily hydrolyzed to form silanols (Si-OH), which can then condense with hydroxyl groups on the surface of inorganic materials like glass and metal oxides to form stable siloxane (Si-O-Si) bonds. garzantispecialties.comresearchgate.net Simultaneously, the iodomethyl group provides a site for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of organic functionalities. smolecule.com This dual reactivity is the cornerstone of its utility in creating hybrid organic-inorganic materials with tailored properties.

Significance of Functional Organosilanes with Reactive Halomethyl and Alkoxysilyl Moieties

The presence of both a reactive halomethyl group and an alkoxysilyl group on the same silicon atom imparts a high degree of versatility to molecules like this compound. The alkoxysilyl groups, in this case, trimethoxy, are the anchor to inorganic surfaces. mdpi.com Upon hydrolysis, they form silanol (B1196071) groups that can bond to substrates or self-condense to form a polysiloxane network. garzantispecialties.commdpi.com The rate of this hydrolysis is influenced by factors such as pH and the presence of a catalyst. mdpi.com

The halomethyl group, specifically the iodomethyl group in this compound, is a highly reactive site for introducing a wide array of organic functionalities through nucleophilic substitution reactions. smolecule.comthieme-connect.de The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group. This allows for the facile attachment of various nucleophiles, such as amines, thiols, and cyanides, thereby enabling the synthesis of a diverse library of functionalized silanes. This reactivity is a key advantage over the less reactive chloromethyl and bromomethyl analogs. thieme-connect.de

Overview of Current Research Trajectories and Challenges for this compound Systems

Current research involving this compound and similar functional organosilanes is focused on several key areas:

Surface Modification: A primary application is the modification of surfaces to enhance adhesion between organic and inorganic materials. smolecule.com This is crucial in the manufacturing of composites, coatings, and adhesives. innospk.com Research continues to explore the optimization of reaction conditions for achieving dense and stable silane (B1218182) monolayers on various substrates. researchgate.net

Synthesis of Novel Materials: The reactivity of the iodomethyl group is exploited to synthesize new materials with specific functionalities. For instance, it can be used as a reagent for the N-alkylation of amides. smolecule.comsigmaaldrich.com It is also used in the preparation of precursors for more complex chemical transformations.

Nanotechnology: Functionalized nanoparticles are being developed for applications in fields like drug delivery. smolecule.com this compound can be used to modify the surface of nanoparticles, imparting desired properties for biological interactions or further chemical modifications. smolecule.com

Despite its utility, there are challenges associated with the use of this compound. The synthesis of α-haloalkylsilanes can sometimes be complex, and achieving high yields may require carefully controlled reaction conditions. thieme-connect.de For instance, the reaction of (trimethylsilyl)methyl trifluoromethanesulfonate (B1224126) with sodium iodide is a known method for synthesizing (iodomethyl)trimethylsilane (B1585575). thieme-connect.de Another challenge lies in controlling the self-condensation of the silanol groups during surface modification to prevent the formation of undesirable multilayers or bulk polymer. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H11IO3Si |

| Molecular Weight | 278.12 g/mol |

| Boiling Point | 75-77 °C at 10 mmHg |

| Density | 1.532 g/mL at 25 °C |

Structure

2D Structure

3D Structure

Properties

CAS No. |

53696-78-9 |

|---|---|

Molecular Formula |

C4H11IO3Si |

Molecular Weight |

262.12 g/mol |

IUPAC Name |

iodomethyl(trimethoxy)silane |

InChI |

InChI=1S/C4H11IO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 |

InChI Key |

WWRSUSXZSPZJTA-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CI)(OC)OC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Iodomethyl Trimethoxy Silane

Direct Synthesis Approaches

Direct synthesis methods aim to construct the core silane (B1218182) structure in a minimal number of steps.

Metal-Catalyzed Direct Reactions for Silane Formation

While not a common method for this specific compound, metal-catalyzed direct reactions are a cornerstone of organosilane synthesis. The Rochow-Müller process, for instance, involves reacting an organic halide with silicon metal at high temperatures using a copper catalyst. This process is typically used for producing methylchlorosilanes from methyl chloride. A similar direct reaction using diiodomethane (B129776) could theoretically be employed but is not a standard route for synthesizing (iodomethyl)(trimethoxy)silane. The development of novel catalysts, such as B(C6F5)3, has enabled the direct synthesis of highly functionalized sila-benzoazoles through hydrosilylation and rearrangement cascade reactions, demonstrating the potential for new direct synthesis methodologies. researchgate.netnih.gov

Influence of Reaction Parameters on Synthetic Selectivity and Yield

In any direct synthesis, reaction parameters such as temperature, pressure, catalyst type, and the presence of promoters are crucial for controlling product selectivity and yield. For instance, in related direct processes, temperatures can range from 250 to 350°C. The catalyst's physical form and the addition of promoters like zinc or tin can significantly alter the reaction's outcome. These parameters would need careful optimization for a hypothetical direct synthesis of this compound.

Precursor-Based Synthetic Strategies

These methods involve the chemical modification of a pre-existing silane compound and are the most common routes to this compound.

Esterification Reactions of Halomethylchlorosilanes

A key precursor-based strategy is the esterification of (chloromethyl)trichlorosilane (B74141) with methanol (B129727). google.com This reaction, also known as alcoholysis, substitutes the chloro groups on the silicon atom with methoxy (B1213986) groups to form (chloromethyl)(trimethoxy)silane. google.com The reaction's completeness is dependent on the stoichiometry of the methanol used. google.com A patented method describes a gas-liquid phase esterification of (chloromethyl)trichlorosilane and anhydrous methanol, followed by neutralization and distillation, achieving a product content of over 98% and a yield of 96-98%. google.com

| Precursor | Reagent | Product | Yield (%) |

| (Chloromethyl)trichlorosilane | Anhydrous Methanol | (Chloromethyl)trimethoxysilane | 96-98 google.com |

Targeted Halogen Exchange Reactions for Iodomethyl Functionality

The conversion of the chloromethyl group to the desired iodomethyl group is typically achieved through a Finkelstein reaction. wikipedia.org This nucleophilic substitution involves treating (chloromethyl)(trimethoxy)silane with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972) or acetonitrile. wikipedia.orgchemspider.com The choice of solvent is critical; acetone, for example, facilitates the reaction by precipitating the sodium chloride byproduct, thereby driving the reaction equilibrium towards the formation of this compound. wikipedia.org This method is scalable and generally provides high yields of the pure product. chemspider.com One documented procedure using (chloromethyl)dimethyl(phenyl)silane and sodium iodide in refluxing acetone resulted in a 100% yield of the corresponding iodomethylsilane. chemspider.com

| Starting Material | Reagent | Solvent | Product | Yield (%) |

| (Chloromethyl)dimethyl(phenyl)silane | Sodium Iodide | Acetone | (Iodomethyl)dimethyl(phenyl)silane | 100 chemspider.com |

Functionalization via Advanced Coupling Reactions

Advanced coupling reactions, while less common for the direct synthesis of this specific silane, represent a powerful tool for creating silicon-carbon bonds. Transition metal-catalyzed cross-coupling reactions, for example, can be used to form functionalized benzylsilanes from arylzinc compounds and (iodomethyl)trimethylsilane (B1585575) using a rhodium catalyst. organic-chemistry.org This highlights the reactivity of the C-I bond in the iodomethyl group for forming new C-C bonds. Palladium-catalyzed dehydrogenative coupling of silanes with alcohols is another advanced method for creating functionalized siloxanes. finechemicals.com.cn While not directly applied for the synthesis of the title compound, these methods showcase the broader context of modern organosilane synthesis.

Emerging and Sustainable Synthetic Methodologies for Halomethylalkoxysilanes

In response to the growing need for environmentally responsible chemical manufacturing, significant research has focused on developing "green" synthetic routes for organosilanes, including halomethylalkoxysilanes. mdpi.comresearchgate.net These methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net

Catalysis with Earth-Abundant Metals A promising area of development is the use of catalysts based on earth-abundant metals, such as cobalt, to replace more expensive and less sustainable platinum-group catalysts. tandfonline.comacs.orgresearchgate.net Research has demonstrated efficient cobalt-based catalytic systems for the synthesis of alkoxysilanes via dehydrogenative coupling of hydrosilanes with alcohols. acs.orgcsic.es These reactions can be conducted under mild conditions, such as at room temperature, and often use greener solvents like alcohols. acs.orgcsic.es While not always directly producing the halogenated final product, these methods provide a sustainable foundation for creating the alkoxysilane backbone, which can then be functionalized. The use of cobalt complexes can offer high selectivity and activity, even at low catalyst loadings. csic.es

Mechanochemistry Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging solvent-free approach. acs.orgnih.gov This technique can facilitate the direct condensation between an organosilicon compound and a solid surface or another reactant, eliminating the need for bulk solvents and simplifying waste management. acs.org For the synthesis of related organosilanes, mechanochemical methods have been shown to be highly efficient, often proceeding to completion at room temperature in minutes and avoiding the use of bases that are sometimes required in traditional solvothermal routes. acs.org

Photocatalysis Visible-light photoredox catalysis is another powerful tool being applied to organic synthesis. sigmaaldrich.comwikipedia.org This method uses light energy to drive chemical reactions via single-electron transfer pathways, enabling bond formations under exceptionally mild conditions. sigmaaldrich.com By generating reactive radical species from simple starting materials, photocatalysis can open new, efficient routes to complex molecules, potentially reducing the reliance on high-temperature processes for the synthesis of functionalized silanes. sigmaaldrich.comnih.gov

Table 2: Comparison of Sustainable Synthetic Approaches

| Methodology | Key Advantages | Challenges/Considerations | Reference |

|---|---|---|---|

| Earth-Abundant Metal Catalysis | - Reduces reliance on precious metals (e.g., Pt)

| - Catalyst sensitivity

| tandfonline.comacs.orgtandfonline.com |

| Mechanochemistry | - Solvent-free

| - Scalability

| acs.orgnih.gov |

| Photocatalysis | - Uses light as a renewable energy source

| - Quantum yield efficiency

| sigmaaldrich.comwikipedia.org |

These innovative approaches represent the frontier of halomethylalkoxysilane synthesis, striving to align chemical production with the principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of Iodomethyl Trimethoxy Silane

Reactivity of the Iodomethyl Moiety

The carbon-iodine bond in the iodomethyl group is the primary site of reactivity for nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent silicon atom can influence the reactivity of this group.

Nucleophilic Substitution Reactions and Their Scope

The iodomethyl group of (iodomethyl)(trimethoxy)silane is susceptible to nucleophilic substitution reactions, where the iodide ion acts as a good leaving group. A variety of nucleophiles can displace the iodide, leading to the formation of a new carbon-nucleophile bond. This type of reaction is fundamental in synthetic organic chemistry for the introduction of diverse functional groups.

The general scheme for nucleophilic substitution on this compound can be represented as follows:

(CH₃O)₃SiCH₂I + Nu⁻ → (CH₃O)₃SiCH₂Nu + I⁻

Where Nu⁻ represents a nucleophile. The scope of nucleophiles that can be employed is broad and includes:

Amines: Primary and secondary amines react to form the corresponding N-substituted aminomethylsilanes.

Thiolates: Thiolates react to yield thioethers.

Azides: Azide ions can be used to introduce the azido (B1232118) functional group, which is a precursor for the synthesis of amines via reduction or for use in "click" chemistry.

Phosphines: Triphenylphosphine can react to form a phosphonium (B103445) salt, which can then be converted into a Wittig reagent.

The reactivity in these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Stronger nucleophiles and polar aprotic solvents generally favor the reaction.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Rh-catalyzed)

Metal-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds. While palladium and nickel catalysts are commonly used, rhodium catalysis has emerged as a valuable alternative for specific transformations.

A notable example is the rhodium-catalyzed cross-coupling of organozinc reagents with iodoalkylsilanes. organic-chemistry.org Although the specific use of this compound is not extensively documented in this context, the reaction of the closely related (iodomethyl)trimethylsilane (B1585575) with arylzinc iodides in the presence of a rhodium catalyst has been shown to be effective for the synthesis of functionalized benzylsilanes. organic-chemistry.org

The proposed catalytic cycle for this rhodium-catalyzed cross-coupling reaction is distinct from the typical palladium- or nickel-catalyzed pathways. It is suggested to initiate with a transmetalation step between the arylzinc iodide and the rhodium(I) complex, followed by reductive elimination to form the C-C bond and regenerate the active rhodium catalyst. organic-chemistry.org The use of a ferrocene-based diphosphine ligand, dppf, has been found to be particularly effective in promoting this transformation. organic-chemistry.org

This methodology offers a valuable route for constructing carbon-carbon bonds under mild conditions and with a broad functional group tolerance. organic-chemistry.org

Radical Reactions and Associated Mechanistic Pathways

The carbon-iodine bond in this compound can also undergo homolytic cleavage to generate a silylmethyl radical. This radical intermediate can then participate in a variety of radical reactions, such as additions to alkenes and alkynes, or cyclization reactions.

The generation of the radical can be initiated by photolysis, thermolysis, or through the use of a radical initiator like AIBN (azobisisobutyronitrile). Once formed, the (trimethoxysilyl)methyl radical can engage in chain propagation steps.

A general mechanism for a radical addition reaction involving this compound can be outlined as follows:

Initiation: Formation of the (trimethoxysilyl)methyl radical. (CH₃O)₃SiCH₂I → (CH₃O)₃SiCH₂• + I•

Propagation: a. Addition of the silylmethyl radical to a π-system (e.g., an alkene). (CH₃O)₃SiCH₂• + R-CH=CH₂ → (CH₃O)₃SiCH₂CH(R)CH₂• b. Abstraction of an atom (e.g., hydrogen) from a suitable donor to form the product and regenerate a radical to continue the chain. (CH₃O)₃SiCH₂CH(R)CH₂• + H-source → (CH₃O)₃SiCH₂CH(R)CH₃ + source•

The reactivity in these radical reactions is governed by the stability of the radical intermediates and the nature of the radical trap. The presence of the silicon atom can influence the stability and reactivity of the adjacent radical center. mdpi.comconicet.gov.ar

Hydrolysis and Condensation Behavior of the Trimethoxysilyl Group

The trimethoxysilyl group of this compound is susceptible to hydrolysis and condensation reactions, which are the fundamental processes in sol-gel chemistry. These reactions lead to the formation of siloxane bonds (Si-O-Si), resulting in the creation of oligomers and polymers.

Kinetics and Thermodynamics of Hydrolysis

The hydrolysis of the trimethoxysilyl group involves the stepwise replacement of the methoxy (B1213986) groups with hydroxyl groups, catalyzed by either acid or base. researchgate.netresearchgate.net

(CH₃O)₃SiCH₂I + 3H₂O ⇌ (HO)₃SiCH₂I + 3CH₃OH

The thermodynamics of this process are generally favorable, driven by the formation of stable Si-O and O-H bonds. However, the kinetics of the hydrolysis are highly dependent on the reaction conditions.

Influence of pH and Water Content on Reaction Rates

The rate of hydrolysis of alkoxysilanes is significantly influenced by the pH of the medium. Generally, the hydrolysis rate is slowest at a neutral pH of around 7 and is accelerated under both acidic and basic conditions. europa.eucfmats.com

Acidic Conditions (pH < 7): Under acidic conditions, the oxygen atom of the methoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. The hydrolysis rate generally increases with decreasing pH. researchgate.net

Basic Conditions (pH > 7): Under basic conditions, the hydroxide (B78521) ion is a more powerful nucleophile than water and directly attacks the silicon atom, leading to the displacement of the methoxide (B1231860) ion. The hydrolysis rate increases with increasing pH. europa.eu

The water content is also a critical factor. A higher concentration of water generally leads to a faster rate of hydrolysis, as it is a key reactant in the process. gelest.com

The following table summarizes the effect of pH on the hydrolysis half-life of a related compound, trimethoxy(methyl)silane, which illustrates the general trend expected for this compound.

| pH | Hydrolysis Half-life at 25°C |

| 4 | < 0.033 hours |

| 7 | 2.2 hours |

| 9 | 0.11 hours |

| Data for trimethoxy(methyl)silane. europa.eu |

Oligomerization and Polymerization Mechanisms

The hydrolysis and condensation of this compound lead to the formation of oligomers and polymers. The mechanism involves the initial formation of silanols, which then react with each other or with remaining alkoxide groups to form siloxane bonds, the backbone of silicones. wikipedia.orgencyclopedia.pub

The primary step in the polymerization process is the hydrolysis of the trimethoxy groups to form reactive silanol (B1196071) (Si-OH) groups. scispace.comencyclopedia.pub This reaction is often catalyzed by an acid or base. google.com Once formed, these silanol groups are highly reactive and can condense with other silanol groups, releasing a molecule of water to form a siloxane (Si-O-Si) bond. wikipedia.orggelest.com

Alternatively, a silanol group can react with a remaining methoxy group on another silane (B1218182) molecule to form a siloxane bond and a molecule of methanol (B129727). wikipedia.org This step-wise condensation leads to the growth of oligomeric and eventually polymeric structures. scispace.com The formation of these siloxane linkages is a key process in the creation of silicone-based materials and coatings. gelest.com

The structure and dimensionality of the resulting polysiloxane network can be controlled by several factors. The reaction conditions, including pH, water-to-alkoxide ratio, solvent, and temperature, all play a significant role. researchgate.netresearchgate.net

For instance, in the synthesis of oligomeric methyl silsesquioxanes, adjusting the pH and the molar ratio of water to the silane precursor allows for the control of the molecular structure. researchgate.net At a fixed pH, increasing the water ratio leads to a decrease in the percentage of remaining methoxy groups and an increase in silanol groups. researchgate.net The steric bulk of the non-hydrolyzable group on the silicon atom also influences the network formation; bulkier groups can favor the formation of cyclic or cage-like structures over highly cross-linked networks. researchgate.net

The formation of a three-dimensional polymeric network can be controlled by the addition of polar organic solvents. semi.ac.cn Careful control over the hydrolysis and condensation conditions is crucial to prevent uncontrolled polymerization and to achieve the desired material properties. semi.ac.cn

Interplay and Synergistic Effects between Iodomethyl and Trimethoxysilyl Reactivity

The this compound molecule possesses two distinct reactive centers: the trimethoxysilyl group and the iodomethyl group. The trimethoxysilyl end undergoes hydrolysis and condensation to form a siloxane network, which can serve as a coupling agent to inorganic substrates. encyclopedia.pubgelest.com The iodomethyl group, on the other hand, is a reactive organic functional group.

The chloromethyl analogue, (chloromethyl)trimethoxysilane, has been used to form aerogels, demonstrating that the functional group's bulkiness is a factor in network formation. researchgate.net The chloromethyl group can also undergo nucleophilic substitution reactions. It is expected that the iodomethyl group in this compound would exhibit similar, if not enhanced, reactivity in nucleophilic substitutions due to the better leaving group ability of iodide compared to chloride. This dual reactivity allows the molecule to act as a bridge between inorganic surfaces (via the siloxane bonds) and organic polymers or molecules (via reactions at the iodomethyl group).

Rearrangement and Intramolecular Processes

While the primary reactivity of this compound involves the hydrolysis and condensation of the trimethoxysilyl group and reactions of the iodomethyl group, the potential for rearrangement and other intramolecular processes exists, particularly under specific reaction conditions.

Rearrangements involving silicon-containing compounds are well-documented. For example, the Brook rearrangement involves the intramolecular migration of a silyl (B83357) group from carbon to oxygen. researchgate.nete-bookshelf.de While direct evidence for such rearrangements in this compound under typical hydrolysis and condensation conditions is not prominent in the reviewed literature, the fundamental principles of organosilicon chemistry suggest that such processes could be induced.

The synthesis of silsesquioxane cages from alkyltrialkoxysilanes can sometimes involve thermal rearrangement of the initial hydrolysis products. open.ac.uk This indicates that under certain energetic conditions, intramolecular rearrangements can play a role in determining the final product structure.

Migratory Aptitudes of Organic Groups from Silicon to Carbon

Rearrangement reactions are a fundamental aspect of organosilicon chemistry. While migrations of silyl groups from carbon to oxygen (the Brook rearrangement) are common and driven by the formation of the strong Si-O bond, migrations in the reverse direction or from silicon to an adjacent carbon atom are also mechanistically significant. ox.ac.ukbeilstein-journals.org In the context of α-halomethylsilanes like this compound, Lewis acid catalysis can induce a 1,2-rearrangement where an organic substituent on the silicon atom migrates to the adjacent methylene (B1212753) carbon, displacing the halide. acs.orgwikipedia.org

This process is initiated by the abstraction of the iodide from the α-carbon by a Lewis acid (e.g., aluminum chloride), which generates a transient, silicon-stabilized carbocation. This intermediate then undergoes rearrangement to a more stable silicenium-like cation, which is subsequently trapped. The facility of this rearrangement is highly dependent on the nature of the organic group (R) attached to the silicon, a concept known as migratory aptitude.

Detailed studies on the aluminum chloride-catalyzed rearrangement of (chloromethyl)triorganosilanes have provided quantitative data on the relative migratory aptitudes of various organic groups. acs.org The tendency for a group to migrate generally correlates with its ability to stabilize a positive charge. In competitive experiments, the phenyl group shows a significantly higher propensity for migration compared to simple alkyl groups. This is attributed to the ability of the phenyl ring to stabilize the transition state through the formation of a bridged phenonium ion intermediate. wpmucdn.com

The observed order of migratory aptitude from silicon to the α-carbon in these systems is a critical factor in predicting the outcome of such reactions.

Table 1: Relative Migratory Aptitudes of Organic Groups in the Rearrangement of (Chloromethyl)triorganosilanes

| Migrating Group (R) | Relative Migratory Aptitude |

| Phenyl | 27 |

| Ethyl | 1.8 |

| Methyl | 1.0 |

| n-Propyl | 1.0 |

Data sourced from studies on aluminum chloride-catalyzed rearrangements of (chloromethyl)dialkylphenylsilanes and (chloromethyl)alkyldimethylsilanes. acs.org

These findings suggest that for a hypothetical reaction involving a substituted (iodomethyl)silane under Lewis acid catalysis, a phenyl group would migrate preferentially over an ethyl group, which in turn would migrate more readily than a methyl group. This predictable selectivity is crucial for designing synthetic routes that leverage such rearrangements.

Formation of Silacyclic Structures

This compound and related halomethylsilanes are valuable precursors for the synthesis of silacycles—cyclic compounds containing one or more silicon atoms in the ring. These structures are of significant interest in materials science and medicinal chemistry. msu.edu The formation of these rings often proceeds via intramolecular cyclization, where the reactive iodomethyl group is key to forming a new carbon-carbon or carbon-heteroatom bond.

Several catalytic methods have been developed to effect the cyclization of substrates derived from halomethylsilanes. These strategies include transition-metal-catalyzed and radical-mediated pathways.

Palladium-Catalyzed Intramolecular Cyclizations: One prominent method involves the palladium-catalyzed intramolecular coupling of an alkene tethered to the silicon atom. For instance, halomethylsilyl ether-tethered alkenes can undergo an intramolecular Heck-type reaction under Pd(II) catalysis to afford allylic silyloxycycles. rsc.org This transformation demonstrates the ability to form five- and six-membered rings, with the reaction pathway often controllable by the choice of ligands and directing groups. rsc.org

Photo-Catalyzed Cyclizations: Photochemical methods also provide a powerful tool for silacycle synthesis. A notable example is the photo-catalyzed intramolecular coupling-cyclization of iodomethylsilanes with tethered alkynes. This reaction has been shown to produce five-membered exo-cyclization products, such as Z-benzosilolines, under mild conditions. msu.edu

Radical Cyclizations: Intramolecular radical cyclizations offer another route to silacyclic systems. (Bromomethyl)dimethylsilyl ethers containing a tethered alkyne or alkene can undergo radical-initiated cyclization to form silicon-containing rings. capes.gov.brrsc.org These reactions are typically initiated by radical initiators like tributyltin hydride and AIBN or through photolysis.

The versatility of this compound as a building block for silacycles is highlighted by the variety of ring systems that can be accessed from its derivatives.

Table 2: Examples of Silacycle Formation from (Halomethyl)silane Derivatives

| Precursor Type | Reaction Type | Catalyst/Initiator | Resulting Silacycle | Reference |

| Alkene-tethered (halomethyl)silyl ether | Intramolecular Heck | Pd(II) | Allylic silyloxycycle | rsc.org |

| Alkyne-tethered (iodomethyl)silane | Photo-catalyzed coupling | Light | Benzosiloline | msu.edu |

| Alkyne-tethered (bromomethyl)silyl ether | Intramolecular radical cyclization | Bu₃SnH, AIBN | Vinyl-substituted silacycle | capes.gov.br |

| Carbonyl-tethered (bromomethyl)silyl ether | SmI₂-mediated reductive cyclization | SmI₂ | Hydroxysilacycle | rsc.orgresearchgate.net |

These examples underscore the synthetic utility of the (iodomethyl)silyl group in constructing complex cyclic architectures through a range of mechanistically distinct pathways.

Advanced Spectroscopic and Analytical Characterization of Iodomethyl Trimethoxy Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of (Iodomethyl)(trimethoxy)silane, offering unparalleled detail regarding its chemical structure and reactivity.

Multinuclear NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides crucial information about the hydrogen environments in the molecule. For the closely related compound, (Iodomethyl)trimethylsilane (B1585575), the iodomethyl protons (–CH₂I) exhibit a chemical shift around 2.002 ppm, while the methyl protons on the silicon atom (Si–CH₃) appear at approximately 0.152 ppm chemicalbook.com. For this compound, the iodomethyl protons are expected in a similar region. The methoxy (B1213986) protons (–OCH₃) would likely produce a singlet at approximately 3.6 ppm, a typical value for methoxy groups attached to silicon chemicalbook.com.

¹³C NMR: The carbon-13 NMR spectrum complements the proton NMR data by detailing the carbon framework. In (Iodomethyl)trimethylsilane, the iodomethyl carbon (–CH₂I) signal is observed, and the methyl carbons attached to silicon also produce a distinct signal chemicalbook.com. For this compound, the iodomethyl carbon would be expected at a low field due to the electronegative iodine atom. The methoxy carbons (–OCH₃) typically appear in the range of 50-60 ppm.

²⁹Si NMR: Silicon-29 NMR is particularly powerful for probing the local environment of the silicon atom. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents. For tetracoordinated silicon compounds, the chemical shifts can span a wide range huji.ac.ilresearchgate.net. In this compound, the silicon atom is bonded to one carbon and three oxygen atoms. Based on data for similar methoxysilanes, the ²⁹Si chemical shift for this compound is anticipated to be in the range of -40 to -60 ppm relative to tetramethylsilane (TMS) unige.chrsc.org. The specific shift within this range will be influenced by the electron-withdrawing effect of the iodomethyl group.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH₂I | ~2.0 |

| -OCH₃ | ~3.6 | |

| ¹³C | -CH₂I | ~ -5 to 5 |

| -OCH₃ | ~50-60 | |

| ²⁹Si | Si(CH₂I)(OCH₃)₃ | -40 to -60 |

This table is generated based on typical chemical shifts for similar functional groups and may not represent exact experimental values.

In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing valuable data on reaction kinetics and mechanisms. This technique can be applied to study the reactions of this compound, such as its hydrolysis and subsequent condensation. By acquiring a series of NMR spectra over the course of a reaction, the concentrations of reactants, intermediates, and products can be quantified as a function of time.

For instance, the hydrolysis of the trimethoxy groups can be followed by observing the disappearance of the methoxy proton signal and the appearance of a signal for methanol (B129727). The formation of silanol (B1196071) intermediates (Si-OH) can also be monitored. Subsequent condensation reactions to form siloxane bonds (Si-O-Si) can be tracked by changes in the ²⁹Si NMR spectrum, where the formation of new silicon environments will result in new peaks. This approach has been successfully used to study the hydrolysis and condensation of other trimethoxysilanes nih.gov.

Kinetic data obtained from in situ NMR can be used to determine reaction rate constants, reaction orders, and activation energies, providing a deeper understanding of the reaction mechanism.

Solid-state NMR (ssNMR) spectroscopy is essential for characterizing the structure and dynamics of the insoluble, non-crystalline materials that are often formed from the polymerization of this compound or when it is bound to a surface. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples researchgate.netresearchgate.netmdpi.comdntb.gov.uadntb.gov.ua.

²⁹Si ssNMR: This technique is particularly informative for analyzing the extent of condensation in polysiloxane networks. Different silicon environments are denoted as Tⁿ species, where 'T' signifies a trifunctional silicon atom (as in R-Si(OX)₃) and 'n' is the number of siloxane bonds to that silicon. For a fully condensed network derived from this compound, a T³ species would be dominant. Incompletely condensed structures would show T¹, and T² signals, corresponding to silicon atoms with one, and two siloxane bonds, respectively.

¹³C and ¹H ssNMR: These nuclei provide information about the organic moieties in the solid state. ¹³C CP/MAS NMR can confirm the retention of the iodomethyl group in the polymerized material. Linewidths in solid-state spectra can also offer insights into the mobility and packing of the polymer chains.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of molecules. These techniques are particularly useful for identifying functional groups and monitoring changes in bonding during reactions.

Both FTIR and Raman spectroscopy can be used to identify the key functional groups in this compound and its reaction products.

Si-O-C and C-O Stretching: The methoxy groups give rise to characteristic vibrations. The asymmetric and symmetric Si-O-C stretching modes are typically observed in the FTIR spectrum in the regions of 1080-1190 cm⁻¹ and 750-850 cm⁻¹, respectively. The C-O stretching vibration is also found in the 1080-1100 cm⁻¹ region researchgate.net.

Si-C Stretching: The Si-C bond has a characteristic stretching vibration that is typically observed in the Raman spectrum in the range of 600-800 cm⁻¹ researchgate.netrsc.orgscite.ai.

C-I Stretching: The carbon-iodine stretching vibration is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

CH₃ and CH₂ Vibrations: The stretching and bending modes of the methyl and methylene (B1212753) groups will be present in both FTIR and Raman spectra in their characteristic regions (e.g., C-H stretching around 2800-3000 cm⁻¹) rsc.org.

The formation of new bonds during reactions can also be monitored. For example, the formation of siloxane (Si-O-Si) bonds during condensation results in strong, broad absorption bands in the FTIR spectrum, typically in the 1000-1100 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Si-O-C | Asymmetric Stretch | 1080-1190 |

| C-O | Stretch | 1080-1100 |

| Si-O-Si | Asymmetric Stretch | 1000-1100 |

| Si-C | Stretch | 600-800 |

| C-I | Stretch | 500-600 |

| Si-OH | Stretch | ~3200-3700 (broad) |

| Bend | ~850-950 |

This table provides general ranges for vibrational frequencies and can vary based on the specific molecular environment.

Vibrational spectroscopy is well-suited for in situ monitoring of the hydrolysis and condensation of this compound.

FTIR Spectroscopy: The hydrolysis of the Si-OCH₃ groups can be followed by the decrease in the intensity of the Si-O-C and C-O stretching bands and the concurrent appearance of a broad band in the 3200-3700 cm⁻¹ region, which is characteristic of the O-H stretching of silanol (Si-OH) groups and water researchgate.netresearchgate.net. The subsequent condensation to form siloxane bonds can be monitored by the growth of the Si-O-Si asymmetric stretching band researchgate.net.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying these reactions in aqueous solutions due to the weak Raman scattering of water. The hydrolysis can be monitored by observing changes in the Si-O-C vibrational modes. The formation of Si-O-Si bonds can also be tracked, often appearing as a prominent band in the Raman spectrum researchgate.netrsc.orgscite.ai. The kinetics of these processes can be determined by analyzing the changes in peak intensities over time.

Mass Spectrometry Techniques for Product Analysis and Oligomer Elucidation

Mass spectrometry (MS) serves as a critical tool for the characterization of this compound and its derivatives, providing essential information on molecular weight, structure, and the composition of reaction products. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable for elucidating the oligomerization processes that organosilanes undergo. rsc.org The study of soluble oligomeric silanols in solution can be challenging, but ESI-MS, often used in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, allows for detailed monitoring of hydrolysis and condensation reactions. researchgate.net

In the context of this compound, ESI-MS can be employed to track the formation of various oligomeric species in solution under different pH conditions. This provides insights into the reaction mechanisms and the temporal evolution of the system. The technique is adept at identifying a range of species, from monomers and dimers to more complex oligomers, by detecting their mass-to-charge ratios.

Key research findings from mass spectrometry studies on analogous organosilanes include:

Identification of Oligomeric Species: ESI-MS has been successfully used to identify the distribution of linear and cyclic oligomers formed during the hydrolysis and condensation of other organosilanes. rsc.org

Mechanistic Insights: The technique helps in understanding the specific mechanisms of oligomerization, revealing details about the formation of siloxane bonds (Si-O-Si). rsc.orgresearchgate.net

Influence of Reaction Conditions: By analyzing samples at different time intervals and under varying pH levels, MS can demonstrate how these conditions affect the rate of reaction and the nature of the products formed.

| Mass Spectrometry Technique | Application for this compound Analysis | Information Obtained |

|---|---|---|

| Electrospray Ionization (ESI-MS) | Analysis of hydrolysis and condensation products in solution | Molecular weight of oligomers, structural information, reaction kinetics |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile reaction byproducts and impurities | Confirmation of peak identity from GC, fragmentation patterns |

| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | Characterization of higher molecular weight polymers and materials | Molecular weight distribution of polymeric derivatives |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for these purposes.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. phenomenex.com For this compound, GC can be used to determine its purity by separating it from starting materials, solvents, and volatile byproducts. A flame ionization detector (FID) is commonly used for this purpose, and coupling the GC to a mass spectrometer (GC-MS) allows for the definitive identification of the separated components. dss.go.thnih.gov The analytical range for similar silane (B1218182) compounds has been established from approximately 1 or 5 µg/mL up to 500 µg/mL. dss.go.thnih.gov

High-Performance Liquid Chromatography (HPLC) is a complementary technique that is particularly useful for analyzing less volatile or thermally sensitive derivatives of this compound. chromatographyonline.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode of operation. For instance, a mixture of acetonitrile and water can be used as the mobile phase to separate silane compounds. sielc.com HPLC can be used to monitor the hydrolysis and condensation reactions by separating the various oligomers formed. diva-portal.org

| Chromatographic Method | Primary Application | Typical Column Type | Common Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Purity assessment of volatile silanes | Capillary column (e.g., with a siloxane-based phase) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile derivatives and oligomers | Reverse-phase (e.g., C18) | UV-Vis, Refractive Index (RI), Mass Spectrometer (MS) |

Derivatization Strategies for Enhanced Chromatographic Analysis

Derivatization is a chemical modification process used to convert an analyte into a form that is more suitable for chromatographic analysis. sigmaaldrich.com This is often necessary for compounds that are not volatile enough for GC or lack a chromophore for UV detection in HPLC. chromatographyonline.comlibretexts.org For the analysis of hydrolysis products of this compound, such as silanols, derivatization is crucial.

Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups (-OH). gcms.cz In this process, the active hydrogen is replaced by a non-polar trimethylsilyl (TMS) group. phenomenex.com This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. youtube.com

Common silylating reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov

N-trimethylsilylimidazole (TMSI) phenomenex.com

The derivatization reaction for a silanol (R-Si-OH) with a silylating agent like BSTFA results in a more volatile silylated derivative (R-Si-O-Si(CH₃)₃) that can be easily analyzed by GC. sigmaaldrich.com

For HPLC analysis, derivatization can be employed to introduce a chromophoric or fluorophoric tag to the molecule, enhancing its detectability. nih.gov Reagents that react with the functional groups of the silane derivatives can be used to improve sensitivity and selectivity.

| Derivatization Strategy | Target Analyte | Purpose | Common Reagents |

|---|---|---|---|

| Silylation | Silanols (hydrolysis products) | Increase volatility for GC analysis | BSTFA, MSTFA, TMSI |

| Acylation | Amines, Alcohols | Introduce a UV-active or fluorescent group for HPLC | Benzoyl chloride derivatives |

| Alkylation | Carboxylic acids, Phenols | Increase volatility and improve peak shape in GC | Alkyl chloroformates |

X-ray Diffraction and Scattering for Structural Analysis of Materials

X-ray diffraction (XRD) and X-ray scattering are powerful non-destructive techniques used to characterize the structure of materials derived from this compound. malvernpanalytical.com These methods provide information on the atomic and molecular arrangement within a material, including its crystallinity, phase composition, and nanoscale morphology. ucmerced.edu

X-ray Diffraction (XRD) is primarily used for the analysis of crystalline materials. When materials synthesized from this compound possess crystalline domains, XRD can be used to:

Identify Crystalline Phases: By comparing the diffraction pattern of a sample to a database of known materials, the crystalline phases present can be identified. ucmerced.edu

Determine Crystallinity: The ratio of the crystalline signal to the amorphous halo in the diffraction pattern can be used to quantify the degree of crystallinity.

Analyze Crystal Structure: For novel crystalline materials, XRD data can be used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

X-ray Scattering techniques, such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are used to investigate the structure of materials over a range of length scales. researchgate.net These techniques are particularly valuable for characterizing amorphous and semi-crystalline polymers and nanocomposites derived from this compound.

Small-Angle X-ray Scattering (SAXS): Probes structures on the nanometer to micrometer scale, providing information about the size, shape, and arrangement of nanoparticles, pores, or phase-separated domains within a material. nih.gov

Wide-Angle X-ray Scattering (WAXS): Provides information about the atomic-scale structure, similar to XRD, and is often used to determine the degree of crystallinity in polymers. researchgate.net

Resonant Soft X-ray Scattering (RSoXS): An advanced technique that offers chemical sensitivity by tuning the X-ray energy to specific absorption edges of elements, allowing for the characterization of nanoscale morphology in multi-component polymer systems. escholarship.orgnist.gov

| Technique | Primary Application | Information Obtained | Typical Sample Form |

|---|---|---|---|

| X-ray Diffraction (XRD) | Analysis of crystalline materials | Phase identification, crystal structure, crystallinity | Powders, thin films, bulk solids |

| Small-Angle X-ray Scattering (SAXS) | Characterization of nanoscale structures | Particle/pore size and distribution, long-range order | Polymers, colloids, nanocomposites |

| Wide-Angle X-ray Scattering (WAXS) | Analysis of semi-crystalline and amorphous materials | Degree of crystallinity, short-range order | Polymers, amorphous solids |

Computational and Theoretical Insights into Iodomethyl Trimethoxy Silane Chemistry

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum mechanics describes the electronic structure of individual molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many atoms or molecules. researchgate.net MD simulations solve Newton's equations of motion for a collection of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates. researchgate.net

MD is particularly well-suited for studying intermolecular interactions and the effects of a solvent on a solute like (Iodomethyl)(trimethoxy)silane. pitt.edu Simulations can model how solvent molecules arrange themselves around the solute, forming solvation shells. pitt.edu This is critical because the solvent can significantly influence reaction rates and conformational equilibria. By running simulations in different solvents (e.g., water, ethanol, hexane), one can predict solubility and understand how solvent polarity affects the molecule's behavior.

MD simulations can also provide insights into the interactions of this compound with surfaces or interfaces. For example, studies on aminopropyl trimethoxysilane (B1233946) films have used MD to investigate the diffusion of corrosive media like oxygen and water through the silane (B1218182) layer, quantifying the protective barrier effect. researchgate.net Similarly, MD could model the adsorption and self-assembly of this compound on a glass or metal oxide surface, which is fundamental to its application as a coupling agent. The primary forces governing these interactions are van der Waals and electrostatic forces. mdpi.com

Reaction Pathway and Transition State Analysis

A central goal of computational chemistry is to map the entire pathway of a chemical reaction, from reactants to products. This involves locating the transition state (TS), which is the maximum energy point along the minimum energy path. cas.cn The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, this analysis can be applied to its hydrolysis reaction, a key step in the sol-gel process and in its function as a surface modifier. The reaction proceeds through a series of steps, including the nucleophilic attack of a water molecule on the silicon atom, leading to a pentacoordinate silicon intermediate (a transition state or a short-lived intermediate), followed by the elimination of a methanol (B129727) molecule. nih.gov Computational studies on similar silanes have shown that both steric and inductive factors influence the energy barriers of these steps. researchgate.net Theoretical calculations can precisely determine the geometry of the transition state and the activation energy, revealing how the iodomethyl group influences the reaction rate compared to a simple methyl or chloromethyl group. cas.cn For example, DFT calculations on the decomposition of (bromodifluoromethyl)trimethylsilane (B180072) revealed a late transition state with a significantly elongated Si-C bond, providing detailed mechanistic insight. cas.cn

Theoretical Studies of Structure-Reactivity Relationships

By systematically studying a series of related molecules, computational methods can uncover fundamental structure-reactivity relationships. For alkoxysilanes, reactivity is primarily governed by the electronic and steric nature of the substituents on the silicon atom. researchgate.net

In this compound, the key functional groups are the three methoxy (B1213986) groups (-OCH₃) and the iodomethyl group (-CH₂I).

Inductive Effects : The three methoxy groups are electron-withdrawing, making the silicon atom highly electrophilic and thus reactive toward nucleophiles (like water). The iodomethyl group is also electron-withdrawing due to the electronegativity of iodine, which should further enhance the electrophilicity of the silicon center compared to methyltrimethoxysilane. Under acidic hydrolysis conditions, where the reaction is initiated by protonation of an alkoxy oxygen, a higher electron density at the silicon atom generally leads to higher reactivity. researchgate.net Conversely, under basic conditions, where the reaction proceeds via nucleophilic attack on the silicon atom, lower electron density (greater electrophilicity) accelerates the reaction. nih.govresearchgate.net

Steric Effects : The trimethoxy and iodomethyl groups create steric hindrance around the silicon atom. While bulkier than a simple methyl group, the iodomethyl group's steric impact must be weighed against its electronic influence. Studies on other alkoxysilanes have shown that bulky organic groups attached to the silicon atom generally decrease reactivity due to increased steric hindrance. researchgate.net

Theoretical studies can decouple these effects by calculating properties like atomic charges and modeling reaction barriers for a series of related silanes, thereby building a predictive model for reactivity based on molecular structure.

Advanced Applications and Material Science Contributions of Iodomethyl Trimethoxy Silane

Role in Surface Modification and Interface Engineering

(Iodomethyl)(trimethoxy)silane is a bifunctional molecule utilized in surface modification and interface engineering. Its trimethoxysilyl group provides a mechanism for covalent attachment to various substrates, while the iodomethyl group offers a reactive site for subsequent chemical transformations. This dual functionality allows for the precise tailoring of surface properties and the enhancement of interfacial adhesion.

Grafting onto Inorganic Substrates (e.g., Silica, Metal Oxides, PDMS)

The trimethoxysilyl end of this compound readily reacts with hydroxyl groups present on the surfaces of inorganic substrates like silica (SiO2), metal oxides (e.g., ZnO, Al2O3, TiO2), and plasma-treated polydimethylsiloxane (PDMS). google.comnih.govresearchgate.net This reaction, known as silanization, involves the hydrolysis of the methoxy (B1213986) groups to form silanols (Si-OH), which then condense with the surface hydroxyls (M-OH, where M is Si, Al, Ti, etc.) to form stable siloxane bonds (M-O-Si). mdpi.commdpi.commdpi.com

The general reaction can be summarized as follows:

Hydrolysis: R-Si(OCH3)3 + 3H2O → R-Si(OH)3 + 3CH3OH

Condensation: R-Si(OH)3 + M-OH → R-Si(OH)2-O-M + H2O

This process effectively grafts the (Iodomethyl)phenyl group onto the substrate surface. The reaction conditions, such as solvent, temperature, and the presence of catalysts, can influence the grafting density and the structure of the resulting organic layer. mdpi.comresearchgate.net For instance, the use of anhydrous solvents like toluene is common to control the hydrolysis and prevent excessive self-condensation of the silane (B1218182) in solution. techconnect.orgnih.gov

The successful grafting of silanes onto these substrates has been confirmed by various surface characterization techniques, including X-ray photoelectron spectroscopy (XPS), Fourier-transform infrared spectroscopy (FTIR), and contact angle measurements. nih.govresearchgate.netnih.gov

Table 1: Examples of Substrates Modified with Trimethoxysilanes and Characterization Methods

| Substrate | Type of Trimethoxysilane (B1233946) Used in Studies | Characterization Techniques | Key Findings |

| Silica (SiO2) | Alkyltrimethoxysilanes, 3-methacryloxypropyltrimethoxysilane | FTIR, 29Si NMR, TGA, FESEM | Confirmation of covalent bonding, controlled grafting density. researchgate.netnsf.govnih.gov |

| Metal Oxides (e.g., ZnO, ATO) | Alkyltriethoxysilanes, 3-methacryloxypropyltrimethoxysilane | Water Contact Angle, IR Spectroscopy, XPS | Formation of molecular layers, altered surface wetting properties. nih.govnih.gov |

| PDMS | 3-(trimethoxysilyl) propyl methacrylate (TMSPMA) | Contact Angle, Adhesion Strength Testing | Increased hydrophilicity and enhanced bonding strength. nih.gov |

Enhancing Adhesion and Interfacial Bonding in Composite Materials

In composite materials, the interface between the inorganic reinforcement (e.g., glass fibers, silica nanoparticles) and the organic polymer matrix is often a weak point. This compound can act as a coupling agent to bridge this interface and improve adhesion. kompozit.org.trnist.gov The trimethoxysilyl group bonds to the inorganic filler as described above. The iodomethyl group, projecting away from the surface, can then react with the polymer matrix.

This enhanced interfacial bonding leads to improved mechanical properties of the composite material, such as increased tensile strength, modulus, and durability. nih.govmdpi.comresearchgate.net The effectiveness of the silane coupling agent is dependent on factors like the concentration of the silane, the method of application, and the chemical nature of the polymer matrix. kompozit.org.trnist.gov The covalent bonds formed at the interface facilitate stress transfer from the matrix to the reinforcement, preventing premature failure at the interface. mdpi.comresearchgate.net

Controlled Monolayer and Multilayer Formation on Surfaces

The reaction conditions during silanization can be controlled to form well-defined monomolecular layers or multilayers of this compound on a substrate. The formation of a self-assembled monolayer (SAM) is often desired for precise control over surface properties. This is typically achieved by performing the reaction in a dilute solution of the silane in an anhydrous solvent, which limits the availability of water and minimizes polymerization in the solution and on the surface.

The iodomethyl functionality of the surface-grafted molecules provides a versatile platform for further surface engineering. For example, these groups can undergo nucleophilic substitution reactions to attach a wide variety of other functional molecules, allowing for the creation of complex, layered surface architectures. This step-wise approach enables the construction of surfaces with tailored chemical and physical properties for specific applications.

Precursor in Polymer and Hybrid Material Synthesis

The dual reactivity of this compound also makes it a valuable precursor in the synthesis of advanced materials, including organosilicon polymers and inorganic-organic hybrid materials.

Formation of Organosilicon Polymers and Networks

This compound can serve as a monomer or cross-linking agent in the production of silicone polymers and resins. scbt.com The hydrolysis and condensation of the trimethoxysilyl groups can lead to the formation of a polysiloxane network (Si-O-Si backbone). cfsilicones.com The presence of the iodomethyl group within this network provides functionality that can be used to further modify the polymer's properties or to link it to other materials.

For example, the iodomethyl groups can be used as initiation sites for certain types of polymerization reactions, allowing for the grafting of other polymer chains from the polysiloxane backbone. This results in the formation of complex, three-dimensional polymer networks with tailored properties.

Synthesis of Inorganic-Organic Hybrid Nanocomposites and Films

This compound is an ideal building block for creating inorganic-organic hybrid nanocomposites. These materials combine the properties of both inorganic components (e.g., hardness, thermal stability from silica) and organic components (e.g., flexibility, functionality from the organic group). sol-gel.netmdpi.com

In a typical sol-gel process, this compound can be co-condensed with other silicon alkoxides, such as tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS). elsevierpure.comresearchgate.netscispace.com This process results in a silica-based network that is covalently functionalized with iodomethyl groups throughout its structure. The ratio of the different precursors can be varied to control the properties of the final hybrid material. researchgate.net

These hybrid materials can be processed into various forms, including thin films, monoliths, and nanoparticles. The incorporated iodomethyl functionality provides a handle for further chemical modification, making these materials suitable for a wide range of applications, such as functional coatings and matrices for catalysts or sensors. nih.govmdpi.comresearchgate.net

Table 2: Research Findings on Hybrid Materials Synthesized with Trimethoxysilanes

| Precursors Used in Studies | Resulting Material | Key Research Findings |

| 3-glycidoxypropyl-trimethoxysilane (GPTMS) and tetramethoxy silane (TMOS) | Silica-based organic-inorganic hybrid nanocomposite coatings | Coatings were dense, uniform, and provided excellent corrosion protection. |

| γ-methacryloxypropyltrimethoxysilane (MAPTMS) and tetramethylorthosilicate (TMOS) | Organic-inorganic hybrid materials for sol-gel coatings | The hydrolysis and condensation reactions were monitored to optimize precursor conditions for hybrid material synthesis. scispace.com |

| Tetraethoxysilane (TEOS) and Trimethoxypropylsilane (TMPSi) | Hybrid silane coatings on anodized aluminum | The molar ratio of precursors influenced the hydrophobicity and corrosion resistance of the resulting films. researchgate.net |

Integration into Sol-Gel Derived Materials

This compound is a valuable precursor in the synthesis of functionalized hybrid organic-inorganic materials through the sol-gel process. The versatility of this molecule stems from its dual reactivity: the trimethoxysilyl group provides the inorganic silica network-forming capability, while the iodomethyl group offers a reactive site for further organic functionalization.

The sol-gel process involving this compound typically follows a two-step mechanism: hydrolysis and condensation. nih.govscispace.com In the presence of water and a catalyst (acidic or basic), the methoxy groups (-OCH₃) on the silicon atom are hydrolyzed to form silanol (B1196071) groups (Si-OH). These reactive silanols then undergo condensation reactions with other silanols or unhydrolyzed methoxy groups, eliminating water or methanol (B129727) to form stable siloxane bridges (Si-O-Si). This process leads to the formation of a three-dimensional cross-linked silica-based network.

The key feature of using this compound is that the iodomethyl (-CH₂I) group remains intact during the formation of the inorganic matrix. This allows for the creation of materials with surfaces or bulk structures that are covalently decorated with reactive iodide functionalities. These functionalities can then be used for post-synthesis modification. For example, the iodide can be displaced by a variety of nucleophiles, allowing for the grafting of specific organic molecules, polymers, or biomolecules onto the silica surface. This makes it a powerful tool for creating materials with tailored properties for applications such as stationary phases in chromatography, sensors, or as platforms for solid-phase synthesis. mdpi.com

The integration of the iodomethyl group can also influence the final properties of the sol-gel material, such as its hydrophobicity and mechanical strength, similar to other methyl-modified alkoxysilanes. researchgate.net

Table 1: Role of Functional Groups in this compound in Sol-Gel Process

| Functional Group | Role in Sol-Gel Process | Resulting Property |

| (Trimethoxy)silyl | Undergoes hydrolysis and condensation to form a siloxane (Si-O-Si) network. | Forms the inorganic, structural backbone of the material. |

| Iodomethyl | Acts as a stable organic functional group during gelation; provides a reactive site for post-modification. | Allows for covalent attachment of other molecules via nucleophilic substitution of iodide. |

Intermediates in Complex Organic Synthesis

Application in Stereoselective and Regioselective Transformations

While direct, widely reported applications of this compound in stereoselective and regioselective transformations are not extensively documented, its structure suggests potential utility in such reactions. The principles of stereocontrol in organosilicon chemistry often rely on the steric bulk of silyl (B83357) groups or their ability to influence the electronic environment of a reaction center.

The reactivity of the carbon-iodine bond allows the iodomethyl group to participate in various coupling and substitution reactions. In principle, chiral catalysts or auxiliaries could be employed to achieve stereoselectivity in reactions involving this moiety. For instance, the development of chiral ligands for metal-catalyzed cross-coupling reactions could potentially enable enantioselective bond formation at the methylene (B1212753) carbon.

Furthermore, the silicon atom can exert stereoelectronic effects on adjacent reaction centers. The participation of the Si-C bond in the stabilization of transient cationic charges (γ-silyl effect) can influence the stereochemical outcome of solvolysis reactions. lookchem.com Although this has been studied with other organosilanes, similar principles could apply to reactions of derivatives of this compound. The hydrosilylation of unsaturated bonds is a well-established method for creating stereodefined vinyl or alkylsilanes, and while not a direct application of the starting compound, it illustrates a key principle in stereoselective organosilane synthesis. researchgate.net

As a Source of Functionalized Silane Reagents

This compound is an excellent starting material for the synthesis of more complex, functionalized silane reagents. The high reactivity of the iodide as a leaving group allows for its displacement by a wide range of nucleophiles, thereby introducing new functional groups attached to the silylmethyl core.

A prominent example of this utility is in cross-coupling reactions. Analogous to (Iodomethyl)trimethylsilane (B1585575), this compound can be expected to react with organometallic reagents, such as organozinc compounds, in the presence of a suitable catalyst (e.g., rhodium-based) to form new carbon-carbon bonds. organic-chemistry.org This provides a pathway to a variety of benzylsilanes and other organosilanes that are valuable intermediates in organic synthesis. organic-chemistry.org

Table 2: Examples of Transformations to Functionalized Silane Reagents

| Reactant | Reagent/Catalyst | Product Type | Potential Application |

| Arylzinc Iodide | Rhodium complex (e.g., Rh-dppf) | Arylmethyl(trimethoxy)silane | Intermediate for further organic synthesis |

| Thiol (R-SH) | Base | (Thioalkyl)methyl(trimethoxy)silane | Surface modification, nanoparticle functionalization |

| Amine (R₂NH) | Base | (Aminoalkyl)methyl(trimethoxy)silane | Adhesion promoters, functional polymers |

| Grignard Reagent (R-MgBr) | - | Alkylmethyl(trimethoxy)silane | Building block for more complex organosilanes |

These newly synthesized functionalized silanes can then be used in a variety of applications, from the creation of self-assembled monolayers on surfaces to the synthesis of complex organic molecules. mdpi.com The trimethoxysilyl group also allows these new reagents to be used in sol-gel processes or as surface modifiers for materials like glass and silica. mdpi.com

Utilization as Protecting or Leaving Groups in Synthetic Sequences

In synthetic organic chemistry, the strategic use of protecting and leaving groups is fundamental. researchgate.net this compound possesses functionalities relevant to both concepts.

As a Precursor to a Protecting Group: The trimethoxysilyl moiety is a precursor to a silyl ether, a common protecting group for alcohols. libretexts.orgharvard.edu While this compound itself is not used directly to protect alcohols, its trimethoxysilyl functionality is characteristic of compounds that can form robust silyl ethers. The general principle involves the reaction of an alcohol with a silyl halide or a related reactive silane to form a silyl ether, which masks the reactivity of the hydroxyl group towards many reagents. libretexts.org The silyl ether can later be removed (deprotected) under specific conditions, typically with a source of fluoride ions or under acidic conditions. harvard.edu

As a Source of a Reactive Leaving Group: The most significant role of this compound in this context is the iodomethyl group, where the iodide atom is an excellent leaving group in nucleophilic substitution reactions. The C-I bond is relatively weak and highly polarizable, making the methylene carbon susceptible to attack by a wide range of nucleophiles. This reactivity allows the "(trimethoxy)silylmethyl" group to be readily introduced into other molecules. This is distinct from a protecting group, as the introduction of this moiety is often a key step in the construction of the target molecule's skeleton rather than a temporary modification.

The cleavage of ethers using reagents like iodotrimethylsilane demonstrates the utility of iodosilanes in synthetic transformations where an iodide acts to facilitate bond breaking. orgsyn.org

Catalytic Applications of this compound Derivatives

While this compound itself is not a catalyst, its derivatives have potential applications in the field of catalysis, primarily through its use as a precursor to catalyst ligands or supports.

The functional handle provided by the iodomethyl group allows for the covalent attachment of this molecule to larger structures, including polymers, surfaces, or complex organic molecules that can act as ligands for metal catalysts. By first reacting the iodomethyl group—for example, with a phosphine, amine, or cyclopentadienyl nucleophile—new molecules can be synthesized that are capable of coordinating to transition metals.

The resulting metal complexes, bearing one or more (trimethoxy)silylmethyl-derived ligands, could exhibit unique catalytic activities. The trimethoxysilyl groups offer several advantages:

Immobilization: They allow the catalyst to be anchored onto a solid support like silica or other metal oxides via the sol-gel method. This heterogenization of a homogeneous catalyst facilitates catalyst separation from the reaction products and allows for its recovery and reuse.

Solubility Tuning: The silyl groups can modify the solubility of the catalyst complex, allowing it to be used in different solvent systems.

Research on the rhodium-catalyzed cross-coupling of (Iodomethyl)trimethylsilane with arylzinc compounds demonstrates that organosilicon compounds of this type are compatible with transition metal catalytic cycles. organic-chemistry.org This suggests that derivatives of this compound could be successfully incorporated into catalytically active systems.

Future Research Directions and Perspectives for Iodomethyl Trimethoxy Silane

Greener and More Efficient Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of (Iodomethyl)(trimethoxy)silane is a key area of future research. Traditional methods often involve multi-step processes that may utilize hazardous reagents and generate significant waste. The focus is shifting towards greener alternatives that prioritize atom economy, reduce energy consumption, and utilize renewable resources.

Atom-Economic Syntheses: Researchers are exploring novel catalytic systems that can facilitate the direct and selective functionalization of silane (B1218182) precursors, minimizing the formation of byproducts. This approach aligns with the principles of green chemistry by maximizing the incorporation of all materials used in the process into the final product.

Biocatalysis: The use of enzymes in organosilane synthesis is a promising frontier. Biocatalytic processes offer high selectivity and can often be performed under mild reaction conditions, reducing energy input and the need for harsh chemical reagents. While still in its nascent stages for organosilanes, the potential for enzymatic routes to produce this compound and its derivatives is a significant area of investigation.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production methods.

| Synthesis Approach | Key Advantages | Research Focus |

| Atom-Economic Synthesis | High efficiency, reduced waste | Development of novel catalysts, direct functionalization reactions |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Enzyme discovery and engineering, optimization of biocatalytic processes for organosilanes |

| Flow Chemistry | Improved process control, enhanced safety, scalability | Reactor design, optimization of reaction parameters in continuous systems |

Advanced Understanding of Reaction Kinetics and Mechanisms at Complex Interfaces

A deeper understanding of the hydrolysis, condensation, and interfacial reaction kinetics of this compound is crucial for optimizing its performance in various applications, particularly in surface modification and as a coupling agent. Future research will focus on elucidating the intricate mechanisms that govern its behavior at the interface between different materials.

The hydrolysis of the methoxy (B1213986) groups to form reactive silanols and their subsequent condensation to form siloxane bonds are fundamental to the functionality of this compound. The kinetics of these reactions are influenced by factors such as pH, temperature, solvent, and the presence of catalysts. Advanced analytical techniques, such as in-situ spectroscopy, will be instrumental in monitoring these reactions in real-time and providing valuable kinetic data.

Understanding the interaction of the iodomethyl functional group with various substrates is another critical aspect. The reactivity of the carbon-iodine bond allows for a range of subsequent chemical transformations, making it a versatile anchor for surface functionalization. Investigating the kinetics and mechanisms of these surface reactions will enable more precise control over the resulting interfacial properties.

Rational Design of Tailored this compound Derivatives for Specific Performance

The ability to tailor the molecular structure of this compound opens up a vast design space for creating derivatives with specific and enhanced functionalities. By modifying the organic and inorganic components of the molecule, researchers can fine-tune its properties to meet the demands of advanced applications.

Structure-Property Relationships: A key focus will be on establishing clear structure-property relationships. This involves systematically varying the substituents on the silicon atom and the organic backbone and correlating these changes with performance metrics such as adhesion strength, thermal stability, and chemical resistance.

Novel Functional Groups: The iodomethyl group serves as a versatile handle for introducing a wide array of other functional moieties through nucleophilic substitution reactions. This allows for the design of silanes with tailored reactivity for specific applications, such as initiating surface-initiated polymerization or binding to specific biomolecules.

Computational Design: Molecular modeling and computational chemistry will play an increasingly important role in the rational design of new derivatives. These tools can be used to predict the properties of novel silane structures and to guide synthetic efforts towards the most promising candidates, accelerating the discovery and development process.

Integration with Emerging Technologies (e.g., Nanotechnology, Microfluidics)

The unique properties of this compound make it an ideal candidate for integration with emerging technologies, where precise control over surface properties at the nanoscale is paramount.

Nanotechnology: In the realm of nanotechnology, this compound can be used to functionalize nanoparticles, nanotubes, and other nanomaterials. This surface modification can improve their dispersion in polymer matrices, introduce new functionalities, and enable their use in applications such as targeted drug delivery, advanced sensors, and high-performance nanocomposites. The ability of the iodomethyl group to participate in further reactions makes it particularly valuable for creating multifunctional nanoscale systems.

Microfluidics: In microfluidics, surface properties play a critical role in controlling fluid flow and preventing non-specific adsorption. This compound can be used to create well-defined and stable surface modifications within microfluidic channels. This can enable the development of more sophisticated lab-on-a-chip devices for applications in diagnostics, chemical synthesis, and biological analysis.

Synergistic Approaches: Combining Experimental and Computational Methodologies

The future of research on this compound will be characterized by a close interplay between experimental and computational methods. This synergistic approach will provide a more comprehensive understanding of the compound's behavior and accelerate the development of new applications.

Computational Modeling: Density functional theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into reaction mechanisms, interfacial structures, and the prediction of material properties. These computational tools can be used to guide the design of new experiments and to interpret experimental results at a molecular level.

Advanced Characterization Techniques: The development and application of advanced experimental techniques, such as high-resolution microscopy and spectroscopy, will be essential for validating computational models and for providing a detailed picture of the structure and dynamics of this compound-modified interfaces.

By combining the predictive power of computational modeling with the empirical evidence from advanced experimental techniques, researchers can create a powerful feedback loop that will drive innovation in the field of organosilane chemistry and unlock the full potential of this compound.

Q & A

Q. What are the optimal methods for synthesizing (Iodomethyl)(trimethoxy)silane, and how can its purity be validated?